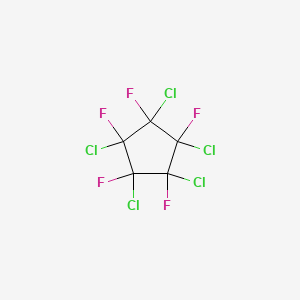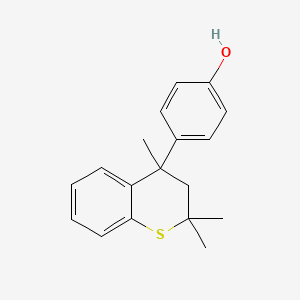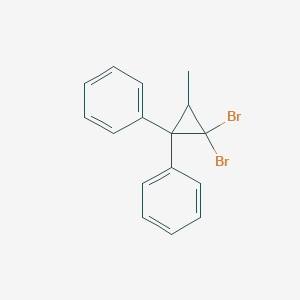
1,1'-(2,2-Dibromo-3-methylcyclopropane-1,1-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2,2-Dibromo-3-methylcyclopropane-1,1-diyl)dibenzene is an organic compound characterized by the presence of a cyclopropane ring substituted with two bromine atoms and a methyl group, and connected to two benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,2-Dibromo-3-methylcyclopropane-1,1-diyl)dibenzene typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-chloro-2-(chloromethyl)-1-propene with bromine under controlled conditions . The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(2,2-Dibromo-3-methylcyclopropane-1,1-diyl)dibenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropane derivatives with different substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield compounds with different halogens or functional groups, while oxidation and reduction reactions can lead to various cyclopropane derivatives.
Applications De Recherche Scientifique
1,1’-(2,2-Dibromo-3-methylcyclopropane-1,1-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to the biological activity of cyclopropane derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-(2,2-Dibromo-3-methylcyclopropane-1,1-diyl)dibenzene involves its interaction with molecular targets through its reactive bromine atoms and cyclopropane ring. The compound can undergo various chemical transformations, leading to the formation of different products that can interact with biological molecules or other chemical entities. The specific pathways and molecular targets depend on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dibromo-2-methylcyclopropane: Similar structure but lacks the benzene rings.
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane: Contains additional chloromethyl groups.
1,1’-(3-Cyclopropyl-1-propene-1,2-diyl)dibenzene: Similar cyclopropane structure but different substituents.
Propriétés
Numéro CAS |
30979-49-8 |
|---|---|
Formule moléculaire |
C16H14Br2 |
Poids moléculaire |
366.09 g/mol |
Nom IUPAC |
(2,2-dibromo-3-methyl-1-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C16H14Br2/c1-12-15(16(12,17)18,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3 |
Clé InChI |
ITNGDRASFSYSQR-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C1(Br)Br)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14697890.png)

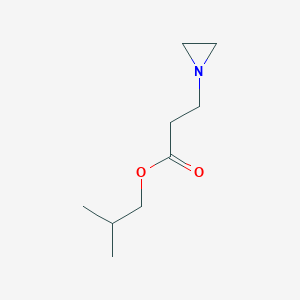
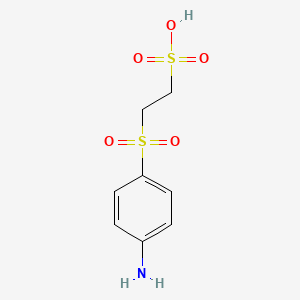
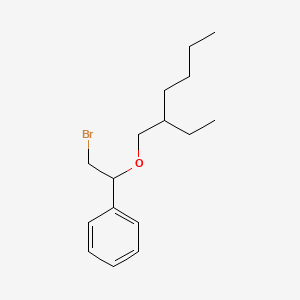


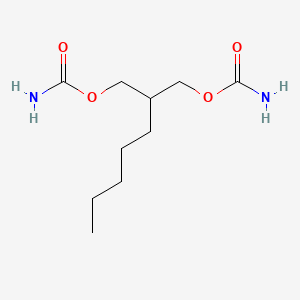
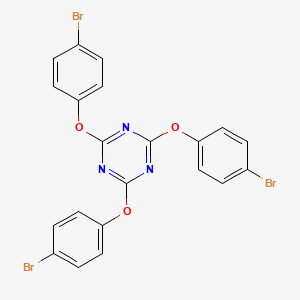
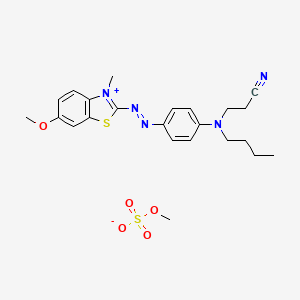
![2-[(Methylsulfanyl)methyl]thiophene](/img/structure/B14697939.png)
![Bicyclo[1.1.0]butane-1,3-dicarbonitrile](/img/structure/B14697948.png)
